molecular formula C7H7NS B010721 Pyridine, 4-(ethenylthio)-(9CI) CAS No. 109876-48-4

Pyridine, 4-(ethenylthio)-(9CI)

Cat. No.: B010721
CAS No.: 109876-48-4
M. Wt: 137.2 g/mol
InChI Key: RRALWYIWHVDYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Vinylthio)pyridine is an organic compound that features a pyridine ring substituted with a vinylthio group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Vinylthio)pyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of pentafluoropyridine with 2-mercaptoethanol, followed by an elimination process

Industrial Production Methods

While specific industrial production methods for 4-(Vinylthio)pyridine are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like continuous flow synthesis and the use of efficient catalysts could be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Vinylthio)pyridine undergoes various chemical reactions, including:

    Oxidation: The vinylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The vinylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophiles like amines or thiols can react with the vinylthio group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-(Vinylthio)pyridine involves its ability to participate in various chemical reactions due to the presence of the vinylthio group and the pyridine ring. The vinylthio group can undergo nucleophilic and electrophilic reactions, while the pyridine ring can coordinate with metal ions. These properties make it a versatile compound in synthetic chemistry and materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Vinylthio)pyridine is unique due to the presence of both the vinyl and thio functionalities, which provide a combination of reactivity and coordination capabilities not found in similar compounds. This makes it particularly valuable in the synthesis of complex molecules and advanced materials.

Conclusion

4-(Vinylthio)pyridine is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool in polymer chemistry, coordination chemistry, and materials science. Further research and development could unlock even more applications for this intriguing compound.

Properties

CAS No.

109876-48-4

Molecular Formula

C7H7NS

Molecular Weight

137.2 g/mol

IUPAC Name

4-ethenylsulfanylpyridine

InChI

InChI=1S/C7H7NS/c1-2-9-7-3-5-8-6-4-7/h2-6H,1H2

InChI Key

RRALWYIWHVDYMH-UHFFFAOYSA-N

SMILES

C=CSC1=CC=NC=C1

Canonical SMILES

C=CSC1=CC=NC=C1

Synonyms

Pyridine, 4-(ethenylthio)- (9CI)

Origin of Product

United States

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